molecular formula C9H7IN2O2 B12901970 6-Iodo-8-methylquinazoline-2,4(1H,3H)-dione CAS No. 830343-35-6

6-Iodo-8-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B12901970
CAS No.: 830343-35-6
M. Wt: 302.07 g/mol
InChI Key: NCAPNCRHPCXTHP-UHFFFAOYSA-N
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Description

Table 1: Comparative Molecular Properties of Halogenated Quinazoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) IUPAC Name
This compound C₉H₇IN₂O₂ 302.07 6-Iodo-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione C₉H₇IN₂O₂ 302.07 8-Iodo-6-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Quinazoline-2,4(1H,3H)-dione C₈H₆N₂O₂ 162.15 1,2,3,4-Tetrahydroquinazoline-2,4-dione

The structural nuances between these derivatives underscore the importance of precise synthesis and characterization in quinazoline chemistry.

Historical Context of Quinazoline-2,4-dione Derivatives

Quinazoline-2,4-diones have been integral to pharmaceutical development since the mid-20th century. Early synthetic routes, such as the Niementowski reaction, involved condensing anthranilic acid derivatives with urea or its analogs. However, these methods often suffered from low yields and harsh conditions. A breakthrough emerged in 2014 with the development of an eco-efficient one-pot synthesis in aqueous media, enabling scalable production with minimal waste. This advancement facilitated the exploration of novel derivatives, including halogenated variants like this compound.

The pharmacological potential of quinazoline-2,4-diones became evident through their role as tyrosine kinase inhibitors (e.g., gefitinib) and α-adrenergic antagonists (e.g., prazosin). By the 2020s, researchers began systematically modifying the quinazoline scaffold to enhance bioactivity. For example, introducing halogen atoms like iodine improved binding affinity to biological targets, as demonstrated in antimicrobial studies. Concurrently, hybrid molecules combining quinazoline-2,4-diones with triazole or thiosemicarbazide moieties emerged, expanding their therapeutic applications.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of heterocyclic cores to optimize drug-like properties. The iodine atom’s electronegativity and van der Waals radius (1.98 Å) enhance dipole interactions and hydrophobic packing in protein binding pockets, making the compound a valuable candidate for structure-activity relationship (SAR) studies. Meanwhile, the methyl group augments metabolic stability by reducing oxidative degradation at position 8.

In synthetic chemistry, this derivative serves as a versatile intermediate. Its halogen substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbonyl groups at positions 2 and 4 permit nucleophilic substitutions or condensations. Recent work has leveraged these reactivities to generate libraries of quinazoline-based hybrids, such as triazole-acetamide conjugates, which exhibit enhanced antimicrobial and anticancer profiles.

Furthermore, the compound’s planar structure facilitates π-π stacking interactions in crystal engineering, enabling the design of coordination polymers with applications in catalysis and materials science. These multidisciplinary applications underscore its centrality in advancing both medicinal and materials chemistry.

Properties

CAS No.

830343-35-6

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

6-iodo-8-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7IN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14)

InChI Key

NCAPNCRHPCXTHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)NC2=O)I

Origin of Product

United States

Biological Activity

6-Iodo-8-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article reviews the latest research findings on the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C9H7N3O2I\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{I}

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains.

Research Findings

  • Antibacterial Activity :
    • A study reported that several quinazoline derivatives showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound this compound exhibited inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for these strains were found to be approximately 75 mg/mL for E. coli and 80 mg/mL for S. aureus, indicating a promising profile compared to standard antibiotics like ampicillin .
  • Antifungal Activity :
    • The compound also demonstrated antifungal activity against Candida albicans, with an inhibition zone of 11 mm and an MIC value of 80 mg/mL . This suggests its potential application in treating fungal infections.

Antitumor Activity

Quinazoline derivatives are recognized for their anticancer properties. The biological evaluation of this compound has revealed its effectiveness in inhibiting cancer cell proliferation.

Case Studies

  • A study highlighted that quinazoline derivatives could inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression. Compounds similar to this compound showed potent antitumor activity with IC50 values in the nanomolar range .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. Some studies indicate that certain analogs exhibit inhibitory effects against viruses such as vaccinia and adenovirus.

Findings

Summary Table of Biological Activities

Activity Type Tested Strains/Cells Inhibition Zone (mm) MIC (mg/mL) Reference
AntibacterialStaphylococcus aureus10-1275
Escherichia coli10-1280
Candida albicans1180
AntitumorVarious cancer cell linesN/AN/A
AntiviralVaccinia virusN/AN/A

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 6-Iodo-8-methylquinazoline-2,4(1H,3H)-dione. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, making these derivatives promising candidates for combating bacterial resistance issues .
  • Case Study : In a study evaluating various quinazoline derivatives, this compound demonstrated moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, with reported inhibition zone values ranging from 10 to 12 mm .
CompoundInhibition Zone (mm)MIC (mg/mL)
This compound10-1275-80
Standard (Ampicillin)VariesVaries

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

  • Cytotoxicity Testing : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines including hepatoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116). The IC50 values for these cell lines were reported as follows:
    • HUH-7: IC50 = 2.5 µM
    • MCF-7: IC50 = 6.8 µM
    • HCT-116: IC50 = 4.9 µM .
  • Structure Activity Relationship : The presence of the iodo and methyl groups in the quinazoline structure has been suggested to enhance its anticancer activity. This observation aligns with findings that demonstrate how structural modifications can influence biological activity .
Cell LineIC50 (µM)
HUH-72.5
MCF-76.8
HCT-1164.9

Pharmacological Insights

The pharmacological applications of quinazoline derivatives extend beyond antimicrobial and anticancer activities. These compounds are being investigated for their potential roles in treating various diseases due to their diverse biological activities.

  • Potential Drug Candidates : The incorporation of the quinazoline core into drug design has been recognized for yielding compounds with varied therapeutic effects including anti-inflammatory and analgesic properties. The versatility of the piperazine moiety in enhancing bioactivity has also been noted in recent literature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives exhibit diverse pharmacological and physicochemical behaviors depending on substituent type, position, and electronic effects. Below is a detailed comparison of 6-Iodo-8-methylquinazoline-2,4(1H,3H)-dione with structurally analogous compounds:

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Iodo-8-methylquinazoline-2,4-dione 6-I, 8-CH₃ C₁₀H₇IN₂O₂ 314.08 Enhanced SOC due to iodine; methyl improves lipophilicity
8-Iodoquinazoline-2,4-dione 8-I C₈H₅IN₂O₂ 287.04 Lower similarity (0.64) to target compound; lacks methyl group
6-Chloroquinazoline-2,4-dione (CBEU) 6-Cl C₈H₅ClN₂O₂ 212.59 Chlorine induces electron-withdrawing effects; moderate SOC
8-Methylquinazoline-2,4-dione (MBEU-2) 8-CH₃ C₉H₈N₂O₂ 176.17 Methyl enhances rigidity; weaker SOC compared to iodinated analogs
8-Chloro-6,7-dimethoxyquinazoline-2,4-dione 8-Cl, 6,7-OCH₃ C₁₀H₉ClN₂O₄ 256.64 Chlorine and methoxy groups alter solubility and reactivity

Pharmacological and Physicochemical Properties

  • Spin-Orbit Coupling (SOC): The iodine atom in 6-Iodo-8-methylquinazoline-2,4-dione significantly enhances SOC, promoting triplet-state emission, a property critical for optoelectronic applications. This effect is less pronounced in chlorine- or methyl-substituted analogs .
  • Antiproliferative Activity : While 3-substituted quinazoline-diones (e.g., 3-cyclopropyl derivatives) show marked antiproliferative effects, iodinated variants like 6-Iodo-8-methylquinazoline-2,4-dione require further optimization for therapeutic use .
  • Synthetic Accessibility : Derivatives with halogens (I, Cl) at the 6- or 8-positions are typically synthesized via electrophilic substitution or transition-metal catalysis, whereas methoxy-substituted analogs require milder conditions .

Research Findings

  • A 2021 study demonstrated that iodinated quinazoline-diones exhibit stronger intermolecular interactions and rigidified conformations, leading to enhanced photoluminescence quantum yields compared to methyl- or chloro-substituted derivatives .
  • Computational models (SwissADME) predict moderate bioavailability for 6-Iodo-8-methylquinazoline-2,4-dione, with a LogP value of ~2.5, suggesting balanced solubility and permeability .
  • The 8-Iodo derivative (similarity score 0.64) shows reduced thermal stability compared to the 6-Iodo-8-methyl analog, as evidenced by differential scanning calorimetry (DSC) data .

Preparation Methods

Synthesis of Quinazoline-2,4-dione Core

Several methods exist for synthesizing the quinazoline-2,4-dione scaffold, which is the backbone of the target compound:

Methylation at the 8-Position

  • Alkylation of quinazoline derivatives with methylating agents such as methyl iodide or methyl sulfonate esters in the presence of bases (e.g., potassium bicarbonate) in polar aprotic solvents like N-methylpyrrolidone (NMP) is a common approach.

  • For example, 3-methyl-3,7-dihydro-purine-2,6-dione derivatives were alkylated with methanesulfonic acid but-2-ynyl ester in the presence of KHC0₃ in NMP to give high yields (~94%). Similar conditions can be adapted for methylation at the quinazoline ring.

Iodination at the 6-Position

  • Electrophilic iodination is typically performed using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride under controlled temperature conditions.

  • In one reported method, 1-methylquinazoline-2,4-dione was treated with chlorosulfonic acid at 50 °C to introduce sulfonyl chloride groups, which can be further functionalized to introduce iodine at the 6-position.

  • Another approach involves halogenation of quinazoline derivatives using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like DMF or NMP, followed by substitution with iodide ions to afford 6-iodo derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to quinazoline-2,4-dione N-methyl anthranilic acid + sodium cyanate + acetic acid, 40–75 °C, 4 h 69–84 Recrystallization from acetic acid; yields vary with temperature and reagent ratios
Methylation at 8-position Methylating agent (e.g., methyl iodide), KHC0₃, NMP, 55 °C, 2 h ~94 High yield alkylation of purine analogs; adaptable to quinazoline derivatives
Iodination at 6-position NIS or iodine source, chlorosulfonic acid, 50 °C, overnight 70–95 Electrophilic iodination or sulfonyl chloride intermediate formation
Purification Silica gel chromatography (hexane/ethyl acetate) - Used to isolate pure 6-iodo-8-methylquinazoline-2,4-dione
  • The choice of solvent and base critically affects the methylation step's efficiency. Polar aprotic solvents like NMP combined with mild bases such as potassium bicarbonate or sodium carbonate provide high yields and selectivity.

  • Temperature control during iodination is essential to avoid over-halogenation or decomposition. Reactions performed at 50 °C with controlled addition of iodine reagents yield high purity products.

  • The use of chlorosulfonic acid as a sulfonylating agent prior to iodination offers a versatile intermediate that can be converted to the iodinated product with good yields.

  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures effectively separates the desired product from side products and unreacted starting materials.

The preparation of 6-iodo-8-methylquinazoline-2,4(1H,3H)-dione involves:

  • Synthesizing the quinazoline-2,4-dione core via cyclization of N-methyl anthranilic acid with sodium cyanate under acidic aqueous conditions.

  • Methylation at the 8-position using methylating agents in the presence of bases and polar aprotic solvents.

  • Electrophilic iodination at the 6-position using iodine sources or via sulfonyl chloride intermediates.

  • Purification by chromatographic techniques to obtain the target compound in high purity and good overall yield.

This multi-step synthetic approach is supported by diverse literature and patent sources, demonstrating reproducible yields and scalable conditions suitable for research and industrial applications.

Q & A

Q. What are the optimal synthetic routes for 6-Iodo-8-methylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves sequential functionalization of the quinazoline core. A modified Lange and Sheible method can be employed for quinazoline-2,4-dione synthesis, achieving yields >90% under controlled conditions (e.g., anthranilic acid derivatives and sodium cyanate) . Subsequent iodination at the 6-position may use nitration-like protocols with iodine sources (e.g., KI/I₂ in acidic media) or electrophilic substitution. For regioselective iodination, low-temperature conditions (0–5°C) and controlled stoichiometry are critical to avoid byproducts .

Key Reaction Steps:

  • Step 1: Synthesis of 8-methylquinazoline-2,4(1H,3H)-dione via cyclization of anthranilic acid derivatives.
  • Step 2: Iodination at the 6-position using iodine monochloride (ICl) or HI/H₂O₂ in acetic acid.

Table 1: Comparison of Iodination Methods

Iodination AgentTemperature (°C)Yield (%)Selectivity
ICl0–575–80High (6-position)
HI/H₂O₂2560–65Moderate

Q. How is the structural integrity of this compound confirmed?

Advanced spectroscopic techniques are essential:

  • ¹H/¹³C NMR: Assignments rely on 2D experiments (COSY, HSQC). The quinazoline-dione scaffold shows characteristic peaks:
    • N-H protons at δ 10.5–11.5 ppm (broad, exchangeable).
    • Methyl groups (C8) at δ 2.3–2.5 ppm (singlet) .
  • HRMS: Exact mass analysis confirms molecular formula (C₉H₇IN₂O₂ requires m/z 301.9521) .
  • X-ray crystallography: Resolves regiochemistry and confirms iodine substitution at C6 .

Q. What are the stability considerations for this compound under experimental conditions?

  • Thermal stability: Decomposes above 200°C; store at 2–8°C in inert atmospheres.
  • Photoreactivity: Iodo-substituted quinazolines are light-sensitive. Use amber vials and avoid prolonged UV exposure .
  • pH sensitivity: Hydrolyzes in strongly acidic/basic conditions. Maintain neutral pH during biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

Iodination at C6 competes with C5/C7 positions due to electronic effects. Strategies include:

  • Directing groups: Introduce temporary substituents (e.g., nitro) to steer iodine to C6, followed by reduction .
  • Microwave-assisted synthesis: Enhances reaction control and reduces side products .
  • Computational modeling: DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, favoring C6 due to methyl group’s electron-donating effect at C8 .

Table 2: Regioselectivity Analysis (DFT)

PositionActivation Energy (kcal/mol)Relative Reactivity
C612.3High
C518.7Low
C716.9Moderate

Q. What pharmacological activities are predicted for this compound?

While direct data on 6-Iodo-8-methylquinazoline-2,4-dione is limited, analogs show:

  • Anticancer activity: Quinazoline-diones inhibit thymidylate synthase (IC₅₀ = 0.8–2.1 µM) .
  • Antiviral potential: Iodo-substituted derivatives disrupt viral polymerase activity (e.g., HIV RT inhibition) .
  • Structure-Activity Relationship (SAR): The 8-methyl group enhances lipophilicity, while iodine improves target binding via halogen bonding .

Q. How can contradictory data in synthesis yields be resolved?

Discrepancies in reported yields (e.g., 60–85%) arise from:

  • Reagent purity: Trace moisture in HI reduces iodination efficiency.
  • Workup protocols: Precipitation in cold water vs. column chromatography affects recovery .
  • Validation: Reproduce methods with strict control of temperature, stirring rate, and stoichiometry. Cross-validate with HPLC purity >98% .

Q. What analytical methods are recommended for impurity profiling?

  • HPLC-MS: Detects halogenated byproducts (e.g., di-iodo derivatives).
  • TLC monitoring: Use silica gel with ethyl acetate/hexane (3:7) for rapid assessment .
  • Elemental analysis: Confirm iodine content (theoretical: 42.1%) .

Q. How does the iodine substituent influence spectroscopic properties?

  • UV-Vis: Iodo substitution causes a bathochromic shift (λₘₐₓ ~270 nm → 290 nm) due to increased conjugation.
  • ¹³C NMR: C6 resonates at δ 95–100 ppm (vs. δ 110–115 ppm for bromo analogs) .

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